molecular formula C6H9NO2S B1394918 Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide CAS No. 912578-71-3

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

Cat. No. B1394918
CAS RN: 912578-71-3
M. Wt: 159.21 g/mol
InChI Key: ANLYUZZMZKUSMH-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a chemical compound with the molecular formula C6H9NO2S . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is 1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a solid at room temperature . Its molecular weight is 159.21 .

Scientific Research Applications

Anti-inflammatory and Antiarthritic Applications

This compound has been identified for its potential in treating inflammatory conditions and arthritis. The in silico screening of synthesized compounds containing Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide showed promising anti-inflammatory, antiarthritic properties .

Antiasthmatic and Antiallergic Potential

The same study that highlighted anti-inflammatory applications also suggested that this compound could be beneficial in managing asthma and allergies due to its strong probability levels of cystinyl aminopeptidase inhibition .

Organic Synthesis for Dipeptides

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide has been utilized in condensation reactions for the preparation of dipeptides, which are organic compounds commonly used in biochemical processes .

Preparation of Spiroimidazolones

This compound is also involved in the synthesis of spiroimidazolones, which are a class of organic compounds that have various pharmaceutical applications .

Synthesis of Tetrahydrocarbazoles

Tetrahydrocarbazoles, which have potential therapeutic properties, can be synthesized using Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide as a precursor in certain chemical reactions .

Production of α-Hydroxy Esters

The compound is used in the production of α-hydroxy esters, which are important intermediates in organic synthesis and have applications in the pharmaceutical industry .

Development of Photosemiconductors and Electrochromic Materials

Tetrahydro-2H-thiopyran derivatives are employed in organic synthesis to access stable free spirocyclic nitroxyl radicals, photosemiconductors, and electrochromic materials, which have applications in electronic devices .

Synthesis of Biologically Active Substances

These derivatives are also used to synthesize biologically active substances, including synthetic analogs of natural compounds with potential therapeutic effects .

Safety and Hazards

The safety information for Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Immediately call a poison center/doctor .

properties

IUPAC Name

1,1-dioxothiane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLYUZZMZKUSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

Synthesis routes and methods

Procedure details

A chloroform solution of tetrahydro-2H-thiopyran-4-carbonitrile was dropwise added to a chloroform solution of 77% m-chloroperbenzoic acid at 0° C., followed by stirring at room temperature for 3 hours. An excess amount of an aqueous saturated sodium sulfite solution was added, followed by work-up to obtain tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 2
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 3
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 4
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 5
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Reactant of Route 6
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide

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